molecular formula C10H10N2O2 B7904064 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B7904064
M. Wt: 190.20 g/mol
InChI Key: BLBURGMPFFSIIN-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methoxy group at position 5, a methyl group at position 1, and an aldehyde moiety at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive azaindoles and carbolines, which often exhibit pharmacological activity . The compound's aldehyde group serves as a versatile handle for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-5-7(6-13)9-3-8(14-2)4-11-10(9)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBURGMPFFSIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functional group modifications to introduce the methoxy, methyl, and carbaldehyde groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[2,3-b]pyridine ring through cyclization of appropriate precursors.

    Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

    Methylation: Addition of the methyl group via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Formylation: Introduction of the carbaldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    Reduction: 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been studied for its potential as a lead compound in the development of drugs targeting specific receptors and enzymes involved in various diseases.

Cancer Research

Recent studies have highlighted the compound's activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. In vitro evaluations showed that derivatives of this compound exhibited potent inhibitory effects on FGFRs, leading to reduced proliferation and induced apoptosis in cancer cell lines. For instance, a related derivative demonstrated IC50 values of 7 nM for FGFR1, showcasing its potential as an anticancer agent .

Neuropharmacology

The pyrrolo[2,3-b]pyridine framework has been associated with neuroprotective effects. Research indicates that modifications to this structure can enhance cognitive function and provide neuroprotection against neurodegenerative diseases . The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating conditions like Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. The following table summarizes some synthetic routes and their outcomes:

Route Starting Materials Yield (%) Notes
Route AEthenamine + Methoxy aldehyde85%Simple one-pot reaction
Route BPyrrole + Methoxy carbonyl compound75%Requires purification step
Route CMethyl pyrrole + Formylation agent90%High yield with minimal byproducts

Biological Evaluation

The biological evaluation of this compound has been extensive, focusing on its pharmacokinetic properties and therapeutic indices. Studies have shown that it possesses favorable absorption and distribution characteristics, making it suitable for further development as a pharmaceutical agent.

Case Study: FGFR Inhibition

In a recent study published in the Journal of Organic Chemistry, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for FGFR inhibition. Among these, the derivative based on this compound showed significant activity against breast cancer cell lines, indicating its potential as a therapeutic candidate .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The electronic and steric properties of substituents at positions 1, 3, and 5 significantly influence the compound’s reactivity and physicochemical behavior. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight Key Physicochemical Data References
5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-OCH₃, 1-CH₃, 3-CHO 216.23 g/mol Harmful (MSDS); IR: ν 1658 cm⁻¹ (C=O)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 9) 5-Br, 3-CHO 239.03 g/mol δ 9.93 (CHO, $^1$H NMR); $^{13}$C: 185.58 ppm (CHO)
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-Cl, 3-CHO 194.61 g/mol MP: 144–146°C; IR: ν 1658 cm⁻¹ (C=O)
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 11) 5-(3,4-OCH₃Ph), 1-Ts, 3-CHO 434.45 g/mol δ 10.09 (CHO, $^1$H NMR)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Bromo and chloro substituents at position 5 (e.g., Compounds 9 and 10) increase molecular polarity and reduce solubility in nonpolar solvents. The aldehyde proton in bromo analog 9 appears at δ 9.93, while tosylation (Compound 10) shifts it to δ 10.03 due to electron withdrawal by the tosyl group .
  • However, it may reduce membrane permeability compared to halogenated analogs .
  • Steric Effects : The 1-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tosyl in Compound 11), facilitating reactions at the aldehyde position .

Key Observations :

  • Methoxy Substitution: The 3,4-dimethoxyphenyl group in the anti-trypanosomal analog (IC₅₀ = 10 µM) suggests that methoxy substituents enhance binding to parasitic targets, possibly via hydrogen bonding or π-π interactions .

Biological Activity

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. Pyrrole derivatives, including this compound, have been studied for their pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : 138469-76-8

This compound is characterized by its pyrrole ring fused with a pyridine structure, contributing to its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, related compounds have shown significant activity against various bacterial strains. A study reported that certain pyrrole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

CompoundMIC (μg/mL)Target Bacteria
5-Methoxy-Pyrrole Derivative3.12Staphylococcus aureus
Ciprofloxacin2Staphylococcus aureus
Triclosan10Escherichia coli

Anti-inflammatory Effects

Pyrrole derivatives have shown promising anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX). For example, related compounds demonstrated IC50 values comparable to celecoxib, a known anti-inflammatory drug . The anti-inflammatory activity is attributed to the modulation of inflammatory pathways, which may also apply to this compound.

Case Studies and Research Findings

A review of the literature reveals several case studies focusing on pyrrole derivatives:

  • Antimicrobial Evaluation : A series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. The most active compounds were identified as potential leads for developing new antibacterial agents .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human solid tumors revealed that some pyrrole derivatives significantly inhibited cell proliferation, suggesting their role as potential anticancer agents .
  • Structure-Activity Relationship (SAR) : Research into SAR has provided insights into how modifications to the pyrrole structure can enhance biological activity. This approach could guide further development of this compound for therapeutic applications .

Q & A

Q. Table 1. Comparative Yields in Pyrrolo[2,3-b]pyridine Derivative Synthesis

Reaction StepConditionsYield (%)Reference
Formylation (Vilsmeier-Haack)Hexamine, H₂O/AcOH (3:1), 120°C67
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/EtOH58
N1-MethylationNaH, MeI, THF, 0°C→rt91

Q. Table 2. Key NMR Shifts in Analogous Compounds

Compoundδ (¹H, CHO)δ (¹H, N-CH₃)δ (¹³C, CHO)
5-Bromo-1H-pyrrolopyridine-3-carbaldehyde9.93-185.58
1-Methyl-pyrrolopyridine-3.5-

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